3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVUXHDUMCFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Thiazolidine-2,4-dione and Azetidine Moieties
Thiazolidine-2,4-dione Synthesis via Knoevenagel Condensation
The thiazolidine-2,4-dione (TZD) nucleus is typically synthesized via the cyclocondensation of thiourea and chloroacetic acid under acidic reflux conditions. This method, established in foundational studies, yields the TZD scaffold with high purity. Recent optimizations employ microwave-assisted protocols to reduce reaction times from 10–15 hours to 30–45 minutes while maintaining yields above 85%. The critical intermediate, 2,4-thiazolidinedione, is characterized by distinctive spectral signatures:
Azetidine Ring Construction and Functionalization
Azetidine derivatives are synthesized via cyclization reactions, with Staudinger-type [2+2] cycloadditions or γ-amino alcohol cyclizations being prominent methods. For 3-substituted azetidines, halogenation at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane, yielding 3-bromoazetidine intermediates. Subsequent acylation of the azetidine nitrogen with 2-phenylbutanoyl chloride in the presence of triethylamine affords 1-(2-phenylbutanoyl)azetidin-3-yl bromide, a pivotal precursor for cross-coupling.
Convergent Synthesis of 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Stepwise Assembly of the Target Molecule
Preparation of 1-(2-Phenylbutanoyl)azetidin-3-yl Bromide
Azetidine Synthesis :
Acylation at Nitrogen :
Bromination at C3 :
Nucleophilic Substitution with Thiazolidine-2,4-dione
- Deprotonation of TZD : 2,4-Thiazolidinedione (1.0 equiv) is treated with NaH (1.2 equiv) in anhydrous DMF at 0°C.
- Coupling Reaction : The deprotonated TZD reacts with 1-(2-phenylbutanoyl)azetidin-3-yl bromide (1.05 equiv) at 80°C for 12 hours.
- Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate:methanol, 9:1) to yield the title compound as a white solid.
Alternative Pathway: One-Pot Tandem Acylation-Cyclization
A streamlined approach combines azetidine formation and TZD coupling in a single reaction vessel:
Analytical Characterization and Spectral Data
Comparative Evaluation of Synthetic Routes
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Overall Yield | 65% | 78% |
| Reaction Time | 16 hours | 18 hours |
| Purification Complexity | High (2 steps) | Moderate |
| Scalability | >10 g feasible | Limited to 5 g |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Azetidine Bromination
Industrial-Scale Considerations and Patent Landscape
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed under various conditions depending on the nucleophile and desired product
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each possessing distinct chemical and biological properties .
Scientific Research Applications
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Biological Activity
The compound 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, characterized by its unique structural features that include a thiazolidine ring, an azetidine ring, and a phenylbutanoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Structure
The molecular structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is:
3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antidiabetic Activity
Research indicates that thiazolidinediones (TZDs), the class to which this compound belongs, exhibit significant antidiabetic effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissue.
Key Findings
- A study demonstrated that derivatives of thiazolidinediones improved glycemic control in diabetic models, suggesting potential therapeutic applications for insulin resistance management.
Anti-inflammatory Properties
In addition to its antidiabetic effects, this compound has shown promising anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.
Case Study
A recent investigation into the anti-inflammatory effects of similar thiazolidinedione derivatives revealed a reduction in levels of TNF-alpha and IL-6 in vitro. These findings suggest that the compound may be effective in treating inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Thiazolidinediones have been studied for their ability to induce apoptosis in various cancer cell lines.
Research Findings
In vitro studies have indicated that certain thiazolidinedione derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .
The biological activity of this compound is primarily attributed to its interaction with PPAR-γ. Activation of this receptor leads to:
- Enhanced glucose metabolism
- Decreased insulin resistance
- Modulation of inflammatory responses
- Induction of apoptosis in cancer cells
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Reaction of thiazolidine-2,4-dione with 2-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine).
- Subsequent reaction with azetidine-3-amine under controlled conditions.
Derivatives and Their Activities
Various derivatives of thiazolidinediones have been synthesized to enhance biological activity. Some notable derivatives include:
| Compound Name | Biological Activity |
|---|---|
| 5-Methylthiazolidine derivative | Increased PPAR activation |
| Benzylthiazolidine derivative | Enhanced anti-inflammatory effects |
Comparison with Similar Compounds
Key Observations :
- The target compound’s azetidine ring distinguishes it from derivatives with linear or aromatic substituents (e.g., 302’s aminoethyl group or TM17’s nitrobenzyl group).
- The 2-phenylbutanoyl moiety introduces a lipophilic chain absent in other analogs, which could influence membrane permeability or metabolic stability compared to compounds like 30f (hydroxybenzylidene) or 30g (isobutoxybenzylidene) .
Comparison with Target Compound :
- Anticancer Potential: Derivatives like 302 and TM17 exhibit activity against proliferative pathways (e.g., ERK1/2). The target compound’s phenylbutanoyl group may similarly disrupt kinase signaling but with altered specificity due to its bulkier substituent .
- Anti-inflammatory Effects: TM17’s cytokine inhibition suggests TZDs with electron-withdrawing groups (e.g., nitro, bromo) may excel in immunomodulation. The target compound’s azetidine ring could modulate this activity via steric effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(1-(2-phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions.
Thiazolidine-2,4-dione Core Formation : React cysteine derivatives with α-haloketones under basic conditions (e.g., NaOH in ethanol) to form the core structure .
Azetidine Functionalization : Introduce the 2-phenylbutanoyl group via nucleophilic substitution or acyl transfer reactions. For example, azetidine-3-yl intermediates can react with 2-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) .
- Critical Factors : Temperature (50–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents significantly affect yield (reported 55–65% for analogous compounds) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?
- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., azetidine C3 linkage to thiazolidine) and stereochemistry .
- X-Ray Diffraction : Resolves planar geometry of the thiazolidine-2,4-dione ring and spatial arrangement of the 2-phenylbutanoyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .
Q. What preliminary biological activities are associated with this compound, and how are they evaluated in vitro?
- Methodological Answer :
- Antidiabetic Activity : Assess PPAR-γ transactivation in 3T3-L1 adipocytes using luciferase reporter assays. IC values are compared to rosiglitazone derivatives .
- Antioxidant Potential : Measure free radical scavenging (e.g., DPPH assay) and inhibition of lipid peroxidation in hepatic cell lines .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify apoptosis-inducing effects at concentrations ≤50 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the azetidine or thiazolidine rings) impact PPAR-γ binding affinity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 2-phenylbutanoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Synthesize analogs via Knoevenagel condensations and evaluate PPAR-γ binding via competitive radioligand assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with PPAR-γ’s ligand-binding domain. Key residues (e.g., Tyr473, His323) stabilize hydrogen bonds with the thiazolidinedione carbonyl .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, PPAR-γ activity varies with adipocyte differentiation stage .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers. Confounding factors may include impurity profiles (>95% purity required for valid IC) or solvent effects (DMSO vs. ethanol) .
Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, half-life) be optimized for therapeutic translation?
- Methodological Answer :
- Prodrug Design : Modify the 2-phenylbutanoyl group to include ester linkages, enhancing intestinal absorption. Hydrolytic stability is tested in simulated gastric fluid (pH 1.2–6.8) .
- Metabolic Profiling : Use LC-MS/MS to identify Phase I/II metabolites in rodent plasma. For example, hydroxylation at the azetidine ring increases clearance rates .
Q. What mechanistic insights explain dual antidiabetic and anticancer activities observed in structural analogs?
- Methodological Answer :
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify shared pathways (e.g., PI3K/Akt inhibition). Overlap in PPAR-γ and p53 signaling may explain dual effects .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to detect off-target inhibition (e.g., EGFR, mTOR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
